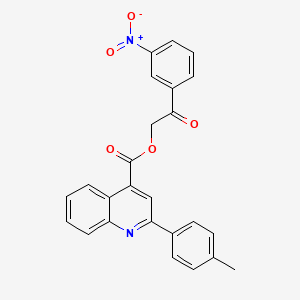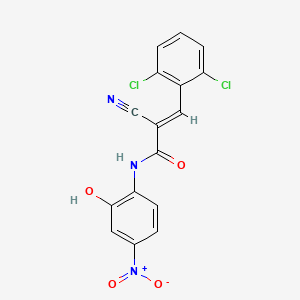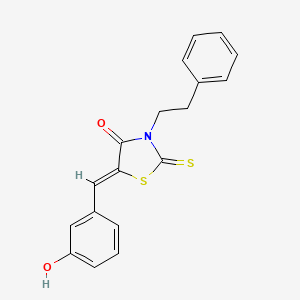
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an oxoethyl group, and a quinolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3-nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 3-Nitrophenylacetic Acid: The 3-nitrobenzene undergoes a Friedel-Crafts acylation reaction with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-nitrophenylacetic acid.
Synthesis of 2-(3-Nitrophenyl)-2-oxoethyl Chloride: The 3-nitrophenylacetic acid is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with 2-(4-Methylphenyl)-4-quinolinecarboxylic Acid: The final step involves the coupling of 2-(3-nitrophenyl)-2-oxoethyl chloride with 2-(4-methylphenyl)-4-quinolinecarboxylic acid in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxoethyl group.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-carboxyphenyl)-4-quinolinecarboxylate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro and quinoline moieties are particularly of interest due to their known biological activities.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The quinoline ring system is a common scaffold in many drugs, and modifications to this structure can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- 2-(4-Methylphenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is unique due to the presence of both nitrophenyl and methylphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the quinolinecarboxylate moiety makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C25H18N2O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18N2O5/c1-16-9-11-17(12-10-16)23-14-21(20-7-2-3-8-22(20)26-23)25(29)32-15-24(28)18-5-4-6-19(13-18)27(30)31/h2-14H,15H2,1H3 |
InChI Key |
OPBJVALCAOIMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879862.png)
methanone](/img/structure/B10879866.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10879872.png)

![3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
![1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10879890.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10879900.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
